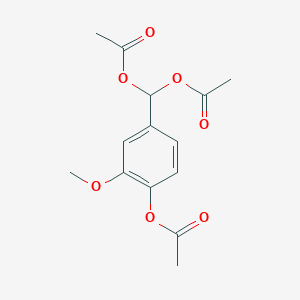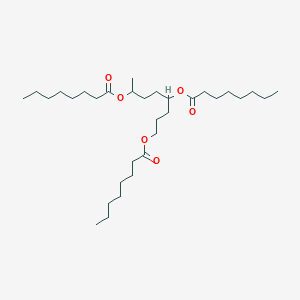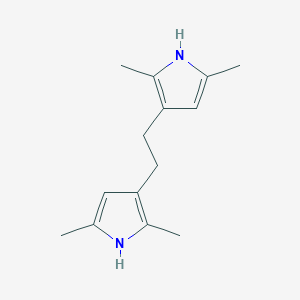
Platinum--terbium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–terbium (2/1) is a compound that combines the unique properties of platinum and terbium Platinum is a well-known precious metal with excellent catalytic properties, while terbium is a rare earth element known for its magnetic and luminescent properties
准备方法
Synthetic Routes and Reaction Conditions
The preparation of platinum–terbium (2/1) typically involves the co-precipitation method, where platinum and terbium salts are dissolved in a suitable solvent and then precipitated using a reducing agent. The reaction conditions, such as temperature, pH, and concentration of the reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of platinum–terbium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the composition and properties of the final product, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Platinum–terbium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both platinum and terbium.
Common Reagents and Conditions
Oxidation: Platinum–terbium (2/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are usually carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for these reactions include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions may produce metallic platinum and terbium.
科学研究应用
Chemistry
In chemistry, platinum–terbium (2/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and polymerization. Its unique properties make it an effective catalyst for these processes, leading to higher reaction rates and selectivity.
Biology
In biological research, platinum–terbium (2/1) is used in bioimaging and biosensing applications. The luminescent properties of terbium make it suitable for use in fluorescent probes, while the catalytic properties of platinum enhance the sensitivity and specificity of these probes.
Medicine
In medicine, platinum–terbium (2/1) is being explored for its potential use in cancer therapy. The compound’s ability to generate reactive oxygen species (ROS) and its magnetic properties make it a promising candidate for targeted drug delivery and magnetic hyperthermia treatments.
Industry
In industrial applications, platinum–terbium (2/1) is used in the production of advanced materials, such as magnetic alloys and luminescent coatings. These materials have applications in electronics, optics, and energy storage.
作用机制
The mechanism of action of platinum–terbium (2/1) involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the compound facilitates the transfer of electrons and protons, leading to the activation of reactants and the formation of products. In biological systems, the compound’s luminescent and magnetic properties enable it to interact with cellular components, leading to enhanced imaging and therapeutic effects.
相似化合物的比较
Similar Compounds
Platinum–gadolinium (2/1): Similar to platinum–terbium (2/1), this compound combines the catalytic properties of platinum with the magnetic properties of gadolinium. gadolinium has different magnetic properties compared to terbium, resulting in variations in their applications.
Platinum–europium (2/1): This compound combines platinum with europium, another rare earth element known for its luminescent properties. The luminescence of europium differs from that of terbium, making this compound suitable for different bioimaging and sensing applications.
Uniqueness
Platinum–terbium (2/1) is unique due to the specific combination of platinum’s catalytic properties and terbium’s magnetic and luminescent properties
属性
CAS 编号 |
12066-92-1 |
|---|---|
分子式 |
Pt2Tb |
分子量 |
549.1 g/mol |
IUPAC 名称 |
platinum;terbium |
InChI |
InChI=1S/2Pt.Tb |
InChI 键 |
KPWQDCUYCNFOSV-UHFFFAOYSA-N |
规范 SMILES |
[Tb].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


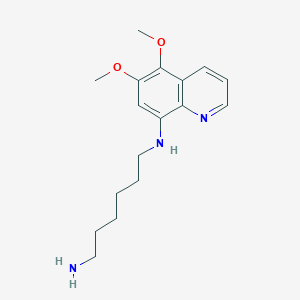

![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
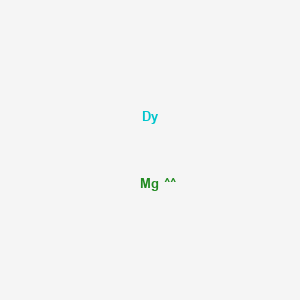
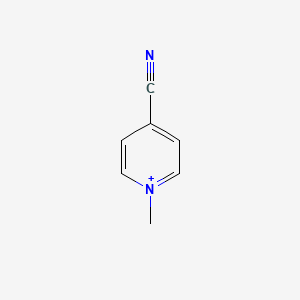
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)


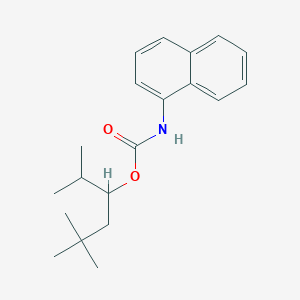

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
